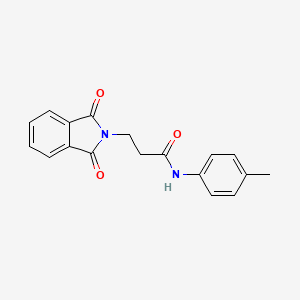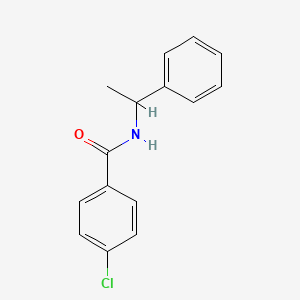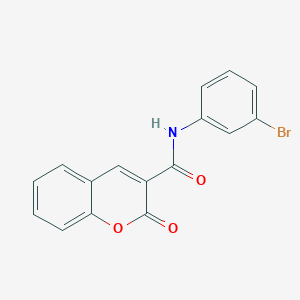![molecular formula C9H10ClN3 B6141689 5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 298702-81-5](/img/structure/B6141689.png)
5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is an organic compound of interest in various scientific fields due to its unique structure and properties It features a pyrazolo[3,4-b]pyridine core, a bicyclic structure combining a pyrazole and a pyridine ring, with a chloromethyl group and two methyl groups attached
Mecanismo De Acción
Target of Action
Similar compounds such as pyrazolo[3,4-b]pyridines have been reported to exhibit anti-tb activity against replicating and non-replicating bacteria
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may act as an organoboron reagent, participating in carbon–carbon bond-forming reactions .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura (sm) cross-coupling reactions, which are widely-applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Result of Action
Similar compounds have shown significant biological activity .
Action Environment
It’s worth noting that similar compounds have been reported to be stable and environmentally benign .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine involves the reaction of 1,3-dimethyl-1H-pyrazole with chloromethyl methyl ether in the presence of a strong base such as sodium hydride. The procedure typically occurs in an inert atmosphere to prevent unwanted side reactions, at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
In industrial settings, production scales up using similar methodologies but with optimizations for yield and efficiency. Continuous flow reactors might be employed to maintain precise control over reaction conditions, such as temperature and reagent concentrations, thereby enhancing the overall output of the target compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine can undergo various reactions:
Nucleophilic Substitution: The chloromethyl group readily undergoes nucleophilic substitution due to the electron-withdrawing nature of the chlorine atom.
Oxidation: The compound can be oxidized under appropriate conditions to form more complex derivatives.
Reduction: Specific reagents can reduce certain parts of the compound, altering its functional groups.
Common Reagents and Conditions
Sodium hydride: in anhydrous solvents for nucleophilic substitution.
Oxidizing agents: like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: such as lithium aluminum hydride for reduction processes.
Major Products
Nucleophilic substitution often yields products where the chlorine atom is replaced by other functional groups, such as alkyl or aryl groups. Oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound, which may have different physical and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry
5-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for constructing larger heterocyclic systems.
Biology and Medicine
The compound's derivatives have been studied for their biological activity, including antimicrobial and anticancer properties. Researchers are exploring its potential as a scaffold for designing new drugs with targeted effects.
Industry
In industrial applications, this compound and its derivatives are used in the manufacture of dyes, agrochemicals, and other specialized chemicals.
Comparación Con Compuestos Similares
Similar Compounds
5-(Bromomethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine: : Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine: : Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
Uniqueness
5-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine's uniqueness lies in the combination of its chloromethyl group and its bicyclic core structure, which allows for a diverse range of chemical modifications and applications that aren't as readily achievable with similar compounds.
Propiedades
IUPAC Name |
5-(chloromethyl)-1,3-dimethylpyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-6-8-3-7(4-10)5-11-9(8)13(2)12-6/h3,5H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIHUWXMTNSEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B6141620.png)
![2-furyl[4-(4-methoxybenzoyl)piperazino]methanone](/img/structure/B6141627.png)



![1-[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6141659.png)
![5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6141661.png)
![dibenzo[a,c]phenazine-11-carboxylic acid](/img/structure/B6141670.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B6141677.png)
![5-{[(2-chloro-6-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6141680.png)



